molecular formula C5H4N4O2 B1682287 Xanthine CAS No. 69-89-6

Xanthine

Cat. No. B1682287
CAS RN: 69-89-6
M. Wt: 152.11 g/mol
InChI Key: LRFVTYWOQMYALW-UHFFFAOYSA-N
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Patent
US05338741

Procedure details

11.3 g (0 . 05 mole) of 1-butyl-5-formylamino-6-aminouracil (II) (R1 =butyl, R8 =H) are dissolved under nitrogen in 200 ml of DMF. 10.6 ml (0.075 mole) of ethyl 4-bromobutyrate are added, after which 2 g (0.05 mole) of solid powder-form NaOH is added with thorough stirring in portions of 0.5 g at intervals of 1 hour. On completion of the addition, the mixture is left to react overnight. The solvent is then evaporated and the oily residue of (IV) (substituent in the 1-position=(CH2)3COOEt) is dissolved in 100 ml of 10% NaOH. This solution is then heated under reflux for 0.5 hour and then cooled, neutralized to pH 5 with acetic acid and filtered. The precipitate formed is dried. Yield: 9.2 g (60%) of crude xanthine (V) (substituent in the 1-position=(CH2)3COOH, R3 =butyl, R8 =H).
Name
1-butyl-5-formylamino-6-aminouracil
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:5]1[C:12]([NH2:13])=[C:11]([NH:14][CH:15]=O)[C:9](=[O:10])[NH:8][C:6]1=[O:7])CCC.BrCCCC(OCC)=O.[OH-].[Na+]>CN(C=O)C>[NH:8]1[C:9](=[O:10])[C:11]2[NH:14][CH:15]=[N:13][C:12]=2[NH:5][C:6]1=[O:7] |f:2.3|

Inputs

Step One
Name
1-butyl-5-formylamino-6-aminouracil
Quantity
11.3 g
Type
reactant
Smiles
C(CCC)N1C(=O)NC(=O)C(=C1N)NC=O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.6 mL
Type
reactant
Smiles
BrCCCC(=O)OCC
Step Three
Name
solid
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with thorough stirring in portions of 0.5 g at intervals of 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition
WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
to react overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the oily residue of (IV) (substituent in the 1-position=(CH2)3COOEt) is dissolved in 100 ml of 10% NaOH
TEMPERATURE
Type
TEMPERATURE
Details
This solution is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1C(=O)NC=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05338741

Procedure details

11.3 g (0 . 05 mole) of 1-butyl-5-formylamino-6-aminouracil (II) (R1 =butyl, R8 =H) are dissolved under nitrogen in 200 ml of DMF. 10.6 ml (0.075 mole) of ethyl 4-bromobutyrate are added, after which 2 g (0.05 mole) of solid powder-form NaOH is added with thorough stirring in portions of 0.5 g at intervals of 1 hour. On completion of the addition, the mixture is left to react overnight. The solvent is then evaporated and the oily residue of (IV) (substituent in the 1-position=(CH2)3COOEt) is dissolved in 100 ml of 10% NaOH. This solution is then heated under reflux for 0.5 hour and then cooled, neutralized to pH 5 with acetic acid and filtered. The precipitate formed is dried. Yield: 9.2 g (60%) of crude xanthine (V) (substituent in the 1-position=(CH2)3COOH, R3 =butyl, R8 =H).
Name
1-butyl-5-formylamino-6-aminouracil
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:5]1[C:12]([NH2:13])=[C:11]([NH:14][CH:15]=O)[C:9](=[O:10])[NH:8][C:6]1=[O:7])CCC.BrCCCC(OCC)=O.[OH-].[Na+]>CN(C=O)C>[NH:8]1[C:9](=[O:10])[C:11]2[NH:14][CH:15]=[N:13][C:12]=2[NH:5][C:6]1=[O:7] |f:2.3|

Inputs

Step One
Name
1-butyl-5-formylamino-6-aminouracil
Quantity
11.3 g
Type
reactant
Smiles
C(CCC)N1C(=O)NC(=O)C(=C1N)NC=O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.6 mL
Type
reactant
Smiles
BrCCCC(=O)OCC
Step Three
Name
solid
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with thorough stirring in portions of 0.5 g at intervals of 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition
WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
to react overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the oily residue of (IV) (substituent in the 1-position=(CH2)3COOEt) is dissolved in 100 ml of 10% NaOH
TEMPERATURE
Type
TEMPERATURE
Details
This solution is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1C(=O)NC=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.